
5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group, a dimethyl group, and a phenyl group attached to a tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Aromatic aldehyde: Benzaldehyde
Ketone: Acetophenone
Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Tetrahydroquinoline derivatives with reduced double bonds.
Substitution: Substituted quinoline derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoyl-2-phenylquinoline: Lacks the dimethyl and tetrahydro groups.
7,7-Dimethyl-2-phenylquinoline: Lacks the benzoyl group.
4,6,7,8-Tetrahydroquinoline: Lacks the benzoyl, dimethyl, and phenyl groups.
Uniqueness
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the benzoyl, dimethyl, and phenyl groups, along with the tetrahydroquinoline core, makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
54398-78-6 |
|---|---|
Fórmula molecular |
C24H23NO2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-benzoyl-7,7-dimethyl-2-phenyl-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C24H23NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13,18,25H,14-15H2,1-2H3 |
Clave InChI |
JKVOXZICZMVPSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




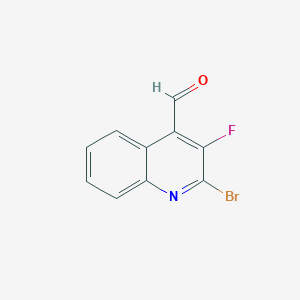
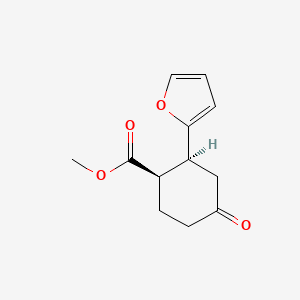
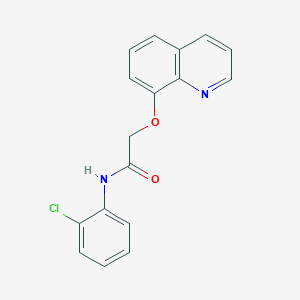
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
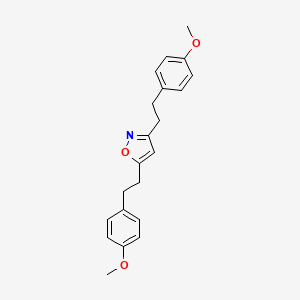
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
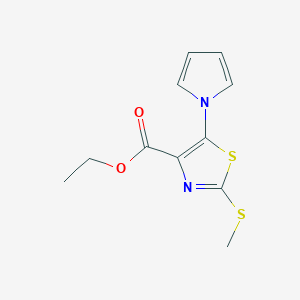
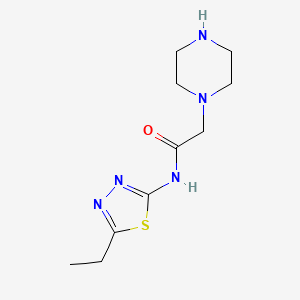
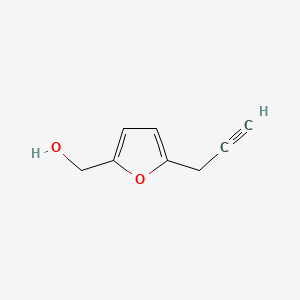
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)

